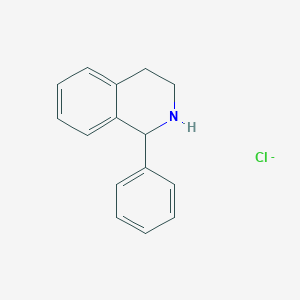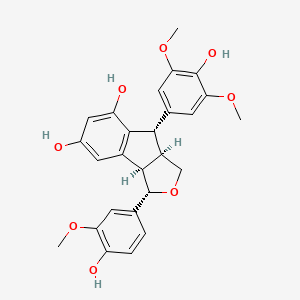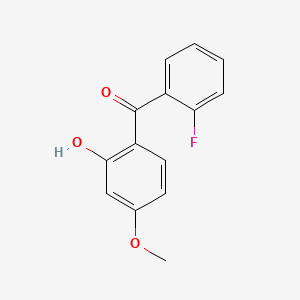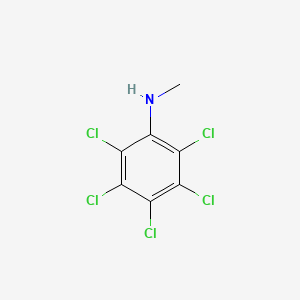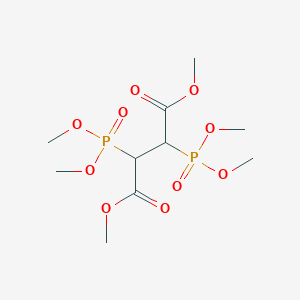
(E)-2-(3,4-dimethoxyphenyl)-3-phenylprop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-(3,4-Dimethoxyphenyl)-3-phenylprop-2-enoic acid is an organic compound belonging to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(3,4-dimethoxyphenyl)-3-phenylprop-2-enoic acid typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dimethoxybenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted under reflux conditions in ethanol or methanol as the solvent. The product is then purified by recrystallization.
Industrial Production Methods
On an industrial scale, the synthesis may involve similar reaction conditions but with optimized parameters for large-scale production. Continuous flow reactors and automated systems can be employed to enhance the efficiency and yield of the product. The use of catalysts and alternative solvents may also be explored to improve the sustainability of the process.
化学反应分析
Types of Reactions
(E)-2-(3,4-Dimethoxyphenyl)-3-phenylprop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while nitration can be performed using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential cytotoxic activity against cancer cell lines.
Medicine: Explored for its potential as an anticancer agent through molecular docking and in silico studies.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of (E)-2-(3,4-dimethoxyphenyl)-3-phenylprop-2-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes involved in cancer cell proliferation, leading to cytotoxic effects. Molecular docking studies have shown that it can bind to estrogen receptors, thereby inhibiting their activity and potentially exerting anticancer effects .
相似化合物的比较
Similar Compounds
Chalcone: A parent compound with similar structural features but lacking the methoxy groups.
Flavonoids: A class of compounds with similar biological activities but different structural frameworks.
Coumarins: Compounds with similar aromatic ring systems but different functional groups.
Uniqueness
(E)-2-(3,4-Dimethoxyphenyl)-3-phenylprop-2-enoic acid is unique due to the presence of methoxy groups on the phenyl ring, which can enhance its biological activity and chemical reactivity. These structural features make it a valuable compound for further research and development in various scientific fields.
属性
CAS 编号 |
738-25-0 |
|---|---|
分子式 |
C17H16O4 |
分子量 |
284.31 g/mol |
IUPAC 名称 |
(E)-2-(3,4-dimethoxyphenyl)-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C17H16O4/c1-20-15-9-8-13(11-16(15)21-2)14(17(18)19)10-12-6-4-3-5-7-12/h3-11H,1-2H3,(H,18,19)/b14-10+ |
InChI 键 |
IHXYYTMTGDMOPP-GXDHUFHOSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)/C(=C\C2=CC=CC=C2)/C(=O)O)OC |
规范 SMILES |
COC1=C(C=C(C=C1)C(=CC2=CC=CC=C2)C(=O)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



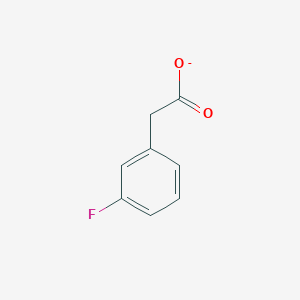
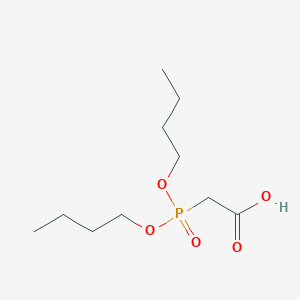
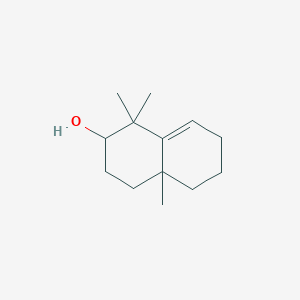
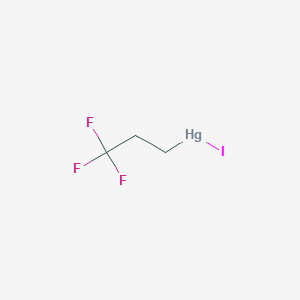
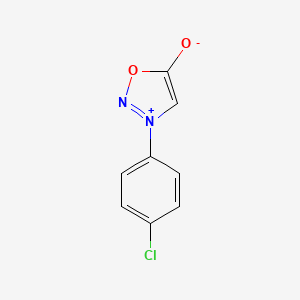
![4-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]-2,6-dimethoxyphenol](/img/structure/B14748550.png)
![1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4-dichlorobenzene](/img/structure/B14748551.png)
